molecular formula C8H8FN B14032114 4-Fluoro-2-(prop-1-EN-2-YL)pyridine

4-Fluoro-2-(prop-1-EN-2-YL)pyridine

Cat. No.: B14032114
M. Wt: 137.15 g/mol
InChI Key: YBCPKULIRMFWRF-UHFFFAOYSA-N
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Description

4-Fluoro-2-(prop-1-en-2-yl)pyridine (CAS 2287761-54-8) is a fluorinated heterocyclic compound with the molecular formula C 8 H 8 FN and a molecular weight of 137.16 g/mol [ ]. This compound serves as a versatile molecular building block in medicinal chemistry and organic synthesis, particularly for the construction of more complex molecules for pharmaceutical research [ ]. Fluorine-containing pyridine derivatives are pivotal in modern drug discovery due to the unique properties that the fluorine atom imparts, such as enhanced metabolic stability, improved bioavailability, and increased binding affinity to biological targets [ ]. Specifically, pyridine-based scaffolds are a potent class of compounds investigated for the treatment of various cancers, including breast cancer, myeloid leukemia, and pancreatic cancer [ ]. The structure of this compound, featuring both a fluorine substituent and an isopropenyl group, offers reactive sites for further chemical modification, making it a valuable intermediate for developing novel biologically active compounds and for Structure-Activity Relationship (SAR) studies [ ][ ]. This product is intended For Research Use Only and is not approved for human or animal use.

Properties

Molecular Formula

C8H8FN

Molecular Weight

137.15 g/mol

IUPAC Name

4-fluoro-2-prop-1-en-2-ylpyridine

InChI

InChI=1S/C8H8FN/c1-6(2)8-5-7(9)3-4-10-8/h3-5H,1H2,2H3

InChI Key

YBCPKULIRMFWRF-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C1=NC=CC(=C1)F

Origin of Product

United States

Preparation Methods

Preparation Methods of 4-Fluoro-2-(prop-1-en-2-yl)pyridine

Synthesis via Dehydration of 2-(6-Fluoropyridin-3-yl)propan-2-ol

One of the most established methods for synthesizing this compound involves the acid-catalyzed dehydration of the corresponding tertiary alcohol, 2-(6-fluoropyridin-3-yl)propan-2-ol.

Reaction Overview:
  • Starting Material: 2-(6-Fluoropyridin-3-yl)propan-2-ol
  • Catalyst: para-Toluenesulfonic acid monohydrate (p-TSA·H₂O)
  • Solvent: Toluene
  • Conditions: Reflux with Dean-Stark apparatus to remove water formed during the reaction
  • Yield: Up to 99% isolated yield
  • Product: this compound as a straw-colored oil
Procedure Details:

A solution of 2-(6-fluoropyridin-3-yl)propan-2-ol (8.3 g, 53.5 mmol) and p-TSA monohydrate (0.46 g, 2.7 mmol) in toluene (500 mL) is refluxed with a Dean-Stark trap to continuously remove water, driving the equilibrium toward alkene formation. After completion, the mixture is cooled and extracted with saturated sodium bicarbonate solution to neutralize the acid. Removal of volatiles yields the target alkene in 99% yield.

Spectroscopic Data:
  • ¹H NMR (300 MHz, CDCl₃): δ 8.21 (d, 1H, J = 2.53 Hz), 7.77 (m, 1H), 6.81 (dd, 1H, J = 8.34, 2.78 Hz), 5.28 (s, 1H), 5.09 (s, 1H), 2.08 (s, 3H)

This method is referenced in patent WO2005/28444 and is widely regarded as a reliable synthetic route for this compound.

Catalytic Ritter-Type Reaction Approaches

Recent advances in synthetic methodologies have explored the use of catalytic Ritter-type reactions for constructing substituted pyridine derivatives, including fluorinated analogs.

Catalytic System:
Reaction Insights:

The Ritter-type reaction involves the conversion of benzylic alcohols to benzylic cations facilitated by Bi(OTf)₃, which then react with nitriles to form imidazo[1,5-a]pyridine derivatives. Although this method is primarily reported for imidazo[1,5-a]pyridine synthesis, the underlying catalytic principles and conditions are applicable for the formation of vinyl-substituted pyridines analogous to this compound.

Comparative Analysis of Preparation Methods

Method Starting Material Catalyst/Conditions Yield (%) Advantages Limitations
Acid-Catalyzed Dehydration 2-(6-Fluoropyridin-3-yl)propan-2-ol p-Toluenesulfonic acid, toluene, reflux 99 High yield, straightforward Requires pre-synthesis of alcohol
Ritter-Type Catalytic Reaction (Related) Benzylic alcohols and nitriles Bi(OTf)₃, p-TsOH·H₂O, MeCN, 150 °C Up to 97 Efficient catalyst, broad scope Not directly demonstrated for target compound

Research Findings and Notes

  • The dehydration method is highly efficient and offers near-quantitative yields with simple work-up procedures. The reaction proceeds via acid-catalyzed elimination of water from the tertiary alcohol to form the vinyl group on the pyridine ring.

  • Ritter-type reactions catalyzed by bismuth(III) triflate demonstrate versatility in constructing nitrogen-containing heterocycles, including substituted pyridines. Optimization studies reveal that the presence of both Bi(OTf)₃ and p-TsOH·H₂O is critical for high yields, with acetonitrile serving as both solvent and reactant in the Ritter mechanism.

  • Steric and electronic effects on the pyridine ring substituents influence the reaction yields and selectivity in Ritter-type reactions, as observed in related substrates with halogen and methyl substituents.

  • The dehydration method remains the most direct and practical route specifically for this compound, while Ritter-type reactions provide a promising avenue for analog synthesis and further functionalization.

Chemical Reactions Analysis

Types of Reactions: 4-Fluoro-2-(prop-1-EN-2-YL)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various fluorinated heterocycles and substituted pyridines .

Scientific Research Applications

4-Fluoro-2-(prop-1-EN-2-YL)pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Fluoro-2-(prop-1-EN-2-YL)pyridine involves its interaction with molecular targets in biological systems. The fluorine atom enhances the compound’s ability to interact with enzymes and receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 4-Fluoro-2-(prop-1-en-2-yl)pyridine with structurally or functionally related pyridine derivatives:

Compound Name CAS Number Molecular Formula Molecular Weight Key Substituents Physical State Key NMR Data (δ, ppm) Applications/Synthesis Notes
This compound Not explicitly listed C₈H₇FN 136.15 (calc.) 4-F, 2-prop-1-en-2-yl Likely liquid* Estimated: ¹H NMR (propenyl ~6.4–6.2, pyridine H ~8.7) Potential pharmaceutical intermediate; synthesis via cross-coupling (analogous to )
(E)-2-(4-Fluoro-2-(prop-1-en-1-yl)phenyl)pyridine (3ae) N/A C₁₄H₁₂FN 213.25 4-F, 2-prop-1-en-1-yl (phenyl ring) Colorless liquid ¹H NMR (CDCl₃): 8.70 (d, J=4.2 Hz), 6.44 (d, J=15.4 Hz); ¹⁹F NMR: -114.1 Synthesized via Pd-catalyzed coupling; 80% yield
2-(prop-1-en-2-yl)pyridine 6515-13-5 C₈H₉N 119.16 2-prop-1-en-2-yl Liquid SMILES: C=1(C=CC=CN1)C(=C)C Intermediate for boronic ester derivatives (e.g., 2223051-09-8)
4-Fluoro-2-(1-methyl-1H-pyrazol-4-yl)pyridine 1595860-49-3 C₉H₈FN₃ 177.18 4-F, 2-(1-methylpyrazol-4-yl) Solid Purity: 98%+; supplied as bulk powder Pharmaceutical intermediate; scalable synthesis via Suzuki-Miyaura coupling
3-Bromo-5-(prop-1-en-2-yl)pyridine 118775-69-2 C₈H₈BrN 198.06 3-Br, 5-prop-1-en-2-yl Not reported Similarity score: 0.91 (vs. target compound) Building block for piperidine isosteres in drug design

*Predicted based on analogs like 3ae .

Structural and Functional Differences

Substituent Position and Electronic Effects: The 4-fluoro group in the target compound enhances electron withdrawal, increasing resonance stabilization compared to non-fluorinated analogs like 2-(prop-1-en-2-yl)pyridine . Propenyl vs. Phenyl: The propenyl group in this compound introduces allylic conjugation, whereas phenyl-substituted analogs (e.g., 3ae) exhibit extended π-systems, altering UV/Vis absorption and reactivity .

Synthetic Accessibility :

  • Pd-catalyzed cross-coupling (as used for 3ae, 80% yield) is a viable route for introducing the propenyl group .
  • Fluorination at the 4-position may require directed ortho-metalation or halogen-exchange strategies, as seen in related fluoropyridines .

Bioactivity Potential: Fluorinated pyridines like 4-Fluoro-2-(1-methyl-1H-pyrazol-4-yl)pyridine are prioritized in drug discovery for their improved pharmacokinetics, suggesting similar promise for the target compound . Brominated analogs (e.g., 3-Bromo-5-(prop-1-en-2-yl)pyridine) serve as intermediates for bioactive piperidine derivatives, highlighting the versatility of propenylpyridines .

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